molecular formula C20H21NO5S B2654598 6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 896620-78-3

6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B2654598
CAS No.: 896620-78-3
M. Wt: 387.45
InChI Key: HFVAADLZVRXGFP-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes methoxy groups, a methylthio phenyl group, and a carboxylic acid functional group. It is of significant interest in organic chemistry and pharmaceutical research due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the formation of the tetrahydroisoquinoline core through a Pomeranz–Fritsch–Bobbitt cyclization . This method involves the cyclization of a phenethylamine derivative with an aldehyde under acidic conditions, followed by oxidation to form the isoquinoline structure.

Subsequent steps include the introduction of the methoxy groups via methylation reactions, often using methyl iodide and a base such as potassium carbonate. The methylthio phenyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated aromatic compound. Finally, the carboxylic acid group is typically introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods often employ more robust catalysts and reagents to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of iron(III) chloride as a catalyst.

    Esterification: Alcohols (methanol, ethanol) with sulfuric acid as a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

    Esterification: Formation of esters.

Scientific Research Applications

6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid and methylthio phenyl groups, making it less versatile in synthetic applications.

    2-Methyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups, which can affect its reactivity and biological activity.

    4-Carboxy-1,2,3,4-tetrahydroisoquinoline:

Uniqueness

6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of methoxy groups enhances its solubility and reactivity, while the methylthio phenyl group introduces additional sites for chemical modification. The carboxylic acid group allows for further derivatization, making it a highly versatile compound in both synthetic and biological research.

Properties

IUPAC Name

6,7-dimethoxy-2-methyl-3-(4-methylsulfanylphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-21-18(11-5-7-12(27-4)8-6-11)17(20(23)24)13-9-15(25-2)16(26-3)10-14(13)19(21)22/h5-10,17-18H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVAADLZVRXGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C2=CC(=C(C=C2C1=O)OC)OC)C(=O)O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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